A-850002

Description

Properties

Molecular Formula |

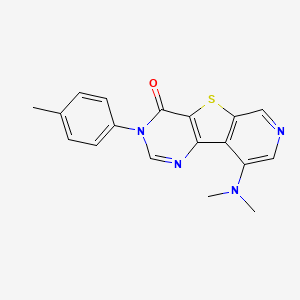

C18H16N4OS |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

13-(dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

InChI |

InChI=1S/C18H16N4OS/c1-11-4-6-12(7-5-11)22-10-20-16-15-13(21(2)3)8-19-9-14(15)24-17(16)18(22)23/h4-10H,1-3H3 |

InChI Key |

LPWKFUVWWQYLOD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CN=C4)N(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CN=C4)N(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

9-dimethylamino-3-(4-methylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one A 850002 A-850002 A850002 |

Origin of Product |

United States |

Foundational & Exploratory

A-85380: A Technical Guide to its Mechanism of Action as a Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-85380 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, a key player in various physiological processes within the central nervous system.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of A-85380, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental investigation. A-85380's high affinity and selectivity for the α4β2 nAChR have established it as a critical pharmacological tool for investigating the role of this receptor in neurological functions and as a lead compound in the development of novel therapeutics for conditions such as pain, nicotine addiction, and neurodegenerative diseases.[2][3]

Core Mechanism of Action: Selective α4β2 nAChR Agonism

A-85380 exerts its effects by binding to and activating neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Its primary molecular target is the α4β2 nAChR subtype, where it acts as a full agonist.[2][3][4] Upon binding, A-85380 stabilizes the open conformation of the receptor's ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the neuronal membrane, triggering downstream signaling cascades and modulating the release of various neurotransmitters, including dopamine.

The selectivity of A-85380 for the α4β2 subtype over other nAChR subtypes, such as α7 and the muscle-type α1β1δγ, is a key feature of its pharmacological profile.[2][3] This selectivity is attributed to specific molecular interactions within the ligand-binding domain of the α4 and β2 subunits.

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (EC50) of A-85380 have been characterized across various nAChR subtypes using in vitro assays. The following table summarizes key quantitative data, highlighting its selectivity for the α4β2 receptor.

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | EC50 (µM) | Reference(s) |

| Human α4β2 | A-85380 | Radioligand Binding | 0.05 ± 0.01 | - | [6] |

| Human α4β2 | (-)-Nicotine | Radioligand Binding | - | 0.04 ± 0.009 | [6] |

| Human α4β2 | (+/-)-Epibatidine | Radioligand Binding | 0.04 ± 0.02 | - | [6] |

| Human α4β2 | A-85380 | Cation Efflux | - | 0.7 ± 0.1 | [6] |

| Human α7 | A-85380 | Radioligand Binding | 148 ± 13 | - | [6] |

| Human α7 | (+/-)-Epibatidine | Radioligand Binding | 16 ± 2 | - | [6] |

| Human α7 | A-85380 | Oocyte Current | - | 8.9 ± 1.9 | [6] |

| Muscle α1β1δγ | A-85380 | Radioligand Binding | 314 ± 12 | - | [6] |

| Muscle α1β1δγ | (+/-)-Epibatidine | Radioligand Binding | 2.5 ± 0.9 | - | [6] |

| Ganglionic | A-85380 | Cation Efflux | - | 0.8 ± 0.09 | [6] |

| Dopamine Release | A-85380 | Neurotransmitter Release | - | 0.003 ± 0.001 | [6] |

Signaling Pathway of A-85380

The binding of A-85380 to the α4β2 nAChR initiates a cascade of events, as depicted in the following signaling pathway diagram.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of A-85380.

Radioligand Binding Assay

This assay quantifies the affinity of A-85380 for nAChR subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of A-85380 for α4β2 and other nAChR subtypes.

Materials:

-

Cell membranes prepared from cells expressing the desired nAChR subtype (e.g., HEK293 cells transfected with human α4 and β2 subunits).

-

Radioligand with high affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).[1]

-

A-85380 and other competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of A-85380 (or other competing ligands).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of A-85380 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Rubidium Ion Efflux Assay

This functional assay measures the ability of A-85380 to activate nAChR ion channels.

Objective: To determine the potency (EC50) and efficacy of A-85380 as an agonist at nAChRs.

Materials:

-

Cells stably expressing the nAChR subtype of interest.

-

Loading buffer containing ⁸⁶Rb⁺ (a radioactive potassium analog).

-

Assay buffer.

-

A-85380 and other agonists/antagonists.

-

Scintillation counter.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

-

⁸⁶Rb⁺ Loading: Incubate the cells with loading buffer containing ⁸⁶Rb⁺ for a sufficient time to allow for cellular uptake.

-

Washing: Wash the cells with assay buffer to remove extracellular ⁸⁶Rb⁺.

-

Agonist Stimulation: Add assay buffer containing varying concentrations of A-85380 to the cells and incubate for a short period (e.g., 2-5 minutes).

-

Supernatant Collection: Collect the supernatant, which contains the ⁸⁶Rb⁺ that has effluxed from the cells through the activated nAChR channels.

-

Cell Lysis: Lyse the cells to release the remaining intracellular ⁸⁶Rb⁺.

-

Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of A-85380. Plot the percentage of efflux against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Dopamine Release Assay

This assay assesses the ability of A-85380 to modulate neurotransmitter release.

Objective: To measure A-85380-evoked dopamine release from neuronal preparations.

Materials:

-

Brain tissue slices (e.g., striatum) or cultured dopaminergic neurons (e.g., PC12 cells).

-

Artificial cerebrospinal fluid (aCSF) or appropriate cell culture medium.

-

A-85380 and other pharmacological agents.

-

High-performance liquid chromatography (HPLC) with electrochemical detection or fast-scan cyclic voltammetry (FSCV) equipment.

Procedure:

-

Preparation: Prepare brain slices or cultured cells and allow them to equilibrate in aCSF or medium.

-

Stimulation: Perfuse the preparation with aCSF containing a known concentration of A-85380.

-

Sample Collection: Collect the perfusate at regular intervals.

-

Dopamine Quantification: Analyze the collected samples to determine the concentration of dopamine using either HPLC-ED or FSCV.

-

Data Analysis: Quantify the amount of dopamine released in response to A-85380 stimulation and compare it to baseline levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the pharmacological properties of A-85380.

Conclusion

A-85380 is a highly selective and potent agonist of the α4β2 nicotinic acetylcholine receptor. Its well-characterized mechanism of action, supported by extensive in vitro and in vivo data, has made it an invaluable tool for dissecting the physiological and pathological roles of this receptor subtype. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the therapeutic potential of targeting the α4β2 nAChR. The continued investigation of A-85380 and its analogs holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An isotopic rubidium ion efflux assay for the functional characterization of nicotinic acetylcholine receptors on clonal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 4. A‐85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A-85380: A Technical Guide to a Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathological roles of α4β2 nAChRs.[1][3] This technical guide provides an in-depth overview of the function of A-85380, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Function and Mechanism of Action

A-85380 functions as a full agonist at α4β2 nAChRs.[1][3] Upon binding, it stabilizes the open conformation of the receptor's ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the neuronal membrane, triggering downstream signaling events. The primary mechanism of action of A-85380 revolves around its selective activation of the α4β2 nAChR subtype over other nAChR subtypes such as α7 and the muscle-type α1β1δγ.[1][4]

The functional consequences of A-85380-mediated α4β2 nAChR activation are diverse and include modulation of neurotransmitter release and analgesic effects.[1][4] For instance, it potently stimulates the release of dopamine.[4] Its analgesic properties have been demonstrated in various pain models, including acute, persistent, and neuropathic pain.[1][3] The antinociceptive effects are mediated by the α4β2 nAChR and involve descending inhibitory pathways into the spinal cord.[1][3]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of A-85380 for various nAChR subtypes.

Table 1: Radioligand Binding Affinities (Ki) of A-85380

| nAChR Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| Human α4β2 | - | --INVALID-LINK---Cytisine | 0.05 ± 0.01 | [4] |

| Human α7 | - | [¹²⁵I]α-Bungarotoxin | 148 ± 13 | [4] |

| Muscle α1β1δγ | Torpedo electroplax | [¹²⁵I]α-Bungarotoxin | 314 ± 12 | [4] |

| Rat α4β2 | Brain homogenates | [¹²⁵I]5-Iodo-A-85380 | 0.010 | [5] |

| Human α4β2 | Brain homogenates | [¹²⁵I]5-Iodo-A-85380 | 0.012 | [5] |

| Rat α3β4 | Adrenal glands | - | >1000 (relative to epibatidine) | [5] |

Table 2: Functional Potency (EC₅₀) of A-85380

| Functional Assay | nAChR Subtype | Preparation | EC₅₀ (µM) | Reference |

| Cation Efflux | Human α4β2 | - | 0.7 ± 0.1 | [4] |

| Cation Efflux | Ganglionic | - | 0.8 ± 0.09 | [4] |

| Current Activation | Human α7 | Xenopus oocytes | 8.9 ± 1.9 | [4] |

| Dopamine Release | - | - | 0.003 ± 0.001 | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the function of A-85380.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of A-85380 for different nAChR subtypes.

Methodology:

-

Preparation of Membranes: Membranes expressing the nAChR subtype of interest are prepared from cell lines or tissue homogenates.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---Cytisine for α4β2, [¹²⁵I]α-Bungarotoxin for α7 and muscle-type) and varying concentrations of the competing ligand, A-85380.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of A-85380 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cation Efflux Assays

This functional assay measures the ability of A-85380 to activate nAChRs and induce ion flux.

Methodology:

-

Cell Loading: Cells expressing the nAChR subtype of interest are loaded with a radioactive cation, typically ⁸⁶Rb⁺ (a surrogate for K⁺).

-

Wash: Extracellular ⁸⁶Rb⁺ is removed by washing the cells.

-

Stimulation: Cells are exposed to varying concentrations of A-85380 for a short period.

-

Collection: The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.

-

Quantification: The amount of ⁸⁶Rb⁺ in the supernatant and remaining in the cells is measured using a gamma counter.

-

Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each concentration of A-85380, and the EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique directly measures the ion currents elicited by the activation of nAChRs by A-85380.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Drug Application: A-85380 at various concentrations is applied to the oocyte via a perfusion system.

-

Data Acquisition: The resulting ion currents are recorded and measured.

-

Data Analysis: The peak current amplitude at each concentration is plotted against the A-85380 concentration to generate a dose-response curve from which the EC₅₀ can be determined.

Signaling Pathways and Experimental Workflows

Visual diagrams aid in understanding the complex biological processes and experimental designs.

Caption: Signaling pathway of A-85380 action.

Caption: Workflow for radioligand binding assay.

Caption: Workflow for cation efflux assay.

Conclusion

A-85380 is a highly valuable pharmacological agent for the study of α4β2 nicotinic acetylcholine receptors. Its potent and selective agonist activity, coupled with a well-characterized pharmacological profile, makes it an indispensable tool for elucidating the role of this receptor subtype in a variety of physiological processes and disease states, including pain, neurodegenerative disorders, and addiction.[1][2] The detailed protocols and data presented in this guide are intended to facilitate further research and drug development efforts targeting the α4β2 nAChR.

References

- 1. A‐85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A-85380 - Wikipedia [en.wikipedia.org]

- 3. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A-85380: A Technical Guide for Neuronal Nicotinic Receptor Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380, chemically known as 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] It has emerged as a critical pharmacological tool for the preclinical and clinical investigation of nAChRs, particularly the α4β2 subtype.[1][2] This receptor subtype is implicated in a variety of physiological processes and pathological conditions, including pain, neurodegenerative diseases, and addiction. A-85380's high affinity and selectivity for the α4β2 nAChR, compared to other subtypes like α7 or the muscle-type α1β1δγ nAChRs, make it an invaluable probe for elucidating the role of this specific receptor in the central nervous system.[1][2] Radiolabeled forms of A-85380 have also been developed for in vivo imaging studies, such as positron emission tomography (PET), to investigate nAChR density and function in the living brain.[1] This guide provides a comprehensive overview of A-85380, including its binding affinity and functional activity at various nAChR subtypes, detailed experimental protocols for its characterization, and a visualization of its associated signaling pathways.

Data Presentation: Quantitative Profile of A-85380

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of A-85380 at various neuronal nAChR subtypes. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: Binding Affinity (Ki) of A-85380 at Human and Rat nAChR Subtypes

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| α4β2 | Human | --INVALID-LINK---cytisine | 0.05 ± 0.01 | [2] |

| α7 | Human | [125I]α-bungarotoxin | 148 ± 13 | [2] |

| Muscle (α1β1δγ) | Torpedo | [125I]α-bungarotoxin | 314 ± 12 | [2] |

| α4β2 | Rat | [3H]epibatidine | 0.052 | [3] |

| α3β4* | Rat | [3H]epibatidine | 110 | [3] |

| α7 | Rat | [125I]α-bungarotoxin | 1,100 | [3] |

Note: The α3β4 subtype may also contain other subunits.*

Table 2: Functional Activity (EC50) of A-85380 at Human and Rat nAChR Subtypes

| Receptor Subtype | Species | Assay Type | EC50 (µM) | Reference |

| α4β2 | Human | 86Rb+ efflux | 0.7 ± 0.1 | [2] |

| Ganglionic | Human | 86Rb+ efflux | 0.8 ± 0.09 | [2] |

| α7 | Human | Xenopus oocyte currents | 8.9 ± 1.9 | [2] |

| Dopamine Release | Rat Striatal Slices | [3H]dopamine release | 0.003 ± 0.001 | [2] |

| α4β2 | Rat | 86Rb+ efflux | 0.026 | [3] |

| α3β4* | Rat | 86Rb+ efflux | 1.8 | [3] |

Note: The ganglionic subtype likely represents a mix of nAChR subtypes. The α3β4 subtype may also contain other subunits.*

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of A-85380 with neuronal nAChRs.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of A-85380 for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

1. Receptor Preparation:

-

For studying α4β2 and α7 subtypes, rat brain tissue (e.g., cortex and hippocampus) is a suitable source. For α3β4 subtypes, cell lines like IMR-32 that endogenously express these receptors can be used.[4]

-

Homogenize the tissue or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Binding Reaction:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2, [125I]α-bungarotoxin for α7), and a range of concentrations of unlabeled A-85380.

-

To determine non-specific binding, include wells with the radioligand and a high concentration of a non-radioactive ligand (e.g., nicotine).

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

3. Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of A-85380.

-

Plot the specific binding as a function of the A-85380 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity (e.g., EC50) of A-85380 by recording the ion currents it evokes in Xenopus oocytes expressing specific nAChR subtypes.[5][6]

1. Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.

-

Apply different concentrations of A-85380 to the oocyte via the perfusion system.

3. Data Acquisition and Analysis:

-

Record the inward currents evoked by the application of A-85380.

-

Measure the peak amplitude of the current at each concentration.

-

Plot the peak current amplitude as a function of the A-85380 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Imax).

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter release in specific brain regions of a freely moving animal in response to the administration of A-85380.[7][8][9][10][11]

1. Probe Implantation:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., the striatum or nucleus accumbens).

-

Secure the probe to the skull with dental cement.

-

Allow the animal to recover from surgery.

2. Microdialysis Procedure:

-

Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a collection vial.

-

Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

After a stable baseline of neurotransmitter levels is established, administer A-85380 to the animal (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to measure the change in neurotransmitter concentration over time.

3. Sample Analysis:

-

Analyze the concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

4. Data Analysis:

-

Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter concentration over time to visualize the effect of A-85380.

Mandatory Visualizations

nAChR Signaling Pathway

Caption: nAChR signaling cascade initiated by A-85380 binding.

Experimental Workflow for A-85380 Characterization

Caption: Workflow for characterizing a novel nAChR agonist like A-85380.

A-85380 Selectivity Profile

Caption: A-85380 demonstrates high selectivity for the α4β2 nAChR.

References

- 1. A‐85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acnp.org [acnp.org]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 10. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

A-85380: A Technical Guide to a Seminal α4β2 Nicotinic Acetylcholine Receptor Agonist

Foreword: This document provides a comprehensive technical overview of A-85380, a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its discovery, synthesis, pharmacological properties, and the experimental methodologies used for its characterization.

Introduction: Discovery and Significance

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, emerged from research efforts to develop potent and selective ligands for neuronal nAChRs.[1][2] Its discovery was a significant step forward in the study of the α4β2 nAChR subtype, which is the most abundant nicotinic receptor in the brain. This receptor is implicated in a wide range of physiological processes, including cognition, learning, memory, and reward pathways.[3][4] Dysregulation of the α4β2 nAChR has been linked to various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][4]

A-85380 has been instrumental as a pharmacological tool to probe the structure and function of the α4β2 nAChR.[1][2] Its high affinity and selectivity have made it a valuable radioligand for in vitro and in vivo imaging studies, allowing for the quantification and localization of α4β2 receptors in the brain.[2][4] While not developed as a therapeutic agent itself, A-85380 has played a crucial role in the development of novel nAChR ligands with potential therapeutic applications in pain management and other central nervous system disorders.[1][2]

Synthesis of A-85380

The synthesis of A-85380 is achieved through a Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups.

Experimental Protocol: Mitsunobu Reaction for A-85380 Synthesis

This protocol describes the synthesis of A-85380 from (S)-1-Boc-2-azetidinemethanol and 3-hydroxypyridine.

Materials:

-

(S)-1-Boc-2-azetidinemethanol

-

3-Hydroxypyridine

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hydrochloric acid (for deprotection)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-Boc-2-azetidinemethanol (1.0 eq) and 3-hydroxypyridine (1.2 eq) in anhydrous THF.

-

Addition of Triphenylphosphine: Add triphenylphosphine (1.5 eq) to the solution and stir until it is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained below 10 °C. A color change to yellow-orange is typically observed.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification of Boc-protected Intermediate: Purify the crude product by silica gel column chromatography to obtain tert-butyl (2S)-2-((pyridin-3-yloxy)methyl)azetidine-1-carboxylate.

-

Deprotection: Treat the purified intermediate with a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or methanol) to remove the Boc protecting group.

-

Final Product: After removal of the solvent, the hydrochloride salt of A-85380 is obtained. Further purification can be performed if necessary.

Pharmacological Properties of A-85380

A-85380 is characterized by its high affinity and selectivity for the α4β2 nAChR subtype. Its pharmacological profile has been extensively studied using various in vitro and in vivo assays.

In Vitro Binding Affinities

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) for A-85380 | Reference |

| Human α4β2 | [³H]Cytisine | - | 0.053 | [5] |

| Human α4β2 | [³H]Epibatidine | - | 0.038 | |

| Human α7 | [¹²⁵I]α-Bungarotoxin | - | 340 | [5] |

| Rat α4β2 | [³H]A-85380 | Rat brain membranes | 0.041 | |

| Rat Muscle (α1β1δγ) | [¹²⁵I]α-Bungarotoxin | Torpedo electroplax | >10,000 | [5] |

In Vitro Functional Potency

Functional assays measure the biological response elicited by a compound. For nAChRs, which are ligand-gated ion channels, functional potency is often determined by measuring the influx of cations (e.g., Ca²⁺ or Rb⁺) into cells expressing the receptor upon agonist stimulation. The concentration of the agonist that produces 50% of the maximal response is the EC50 value.

| Assay Type | Cell Line | Receptor Subtype | EC50 (nM) for A-85380 | Reference |

| ⁸⁶Rb⁺ Efflux | K-28 cells | Human α4β2 | 36 | [5] |

| Ca²⁺ Influx | SH-EP1-hα4β2 cells | Human α4β2 | 130 | |

| Dopamine Release | Rat striatal slices | Endogenous α4β2* | 2.9 | [5] |

Key Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

Objective: To determine the binding affinity (Ki) of A-85380 for the α4β2 nAChR.

Materials:

-

Rat brain cortex membranes (or cell membranes expressing recombinant human α4β2 nAChRs)

-

[³H]Cytisine (radioligand)

-

A-85380 (test compound)

-

Nicotine or Epibatidine (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add membrane preparation, [³H]cytisine (at a concentration near its Kd, e.g., 1 nM), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [³H]cytisine, and a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).

-

Competition: Add membrane preparation, [³H]cytisine, and serial dilutions of A-85380.

-

-

Incubation: Incubate the plate at room temperature (or 4 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

A-85380: A Comprehensive Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It has become an invaluable pharmacological tool in both preclinical and clinical research for investigating the structure and function of nAChRs, particularly the α4β2 subtype.[1][2] This technical guide provides an in-depth overview of the binding affinity and selectivity of A-85380, detailed experimental protocols for its characterization, and a visualization of its associated signaling pathways.

Data Presentation: Binding Affinity and Selectivity of A-85380

The affinity of A-85380 for various nAChR subtypes is a critical aspect of its pharmacological profile. This is typically quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of A-85380 for Various nAChR Subtypes

| nAChR Subtype | Ki (nM) | Species | Radioligand Used | Reference |

| α4β2 | 0.053 | Rat Brain | [3H]Cytisine | (Sullivan et al., 1996) |

| α4β2 | 0.038 | Human Cortex | [3H]Cytisine | (Sullivan et al., 1996) |

| α7 | >10,000 | Rat Brain | [125I]α-Bungarotoxin | (Sullivan et al., 1996) |

| α3β4 | 130 | Human Clonal Cells | [3H]Epibatidine | (Mihalak et al., 2006) |

| α1β1δγ (muscle) | >10,000 | Torpedo | [125I]α-Bungarotoxin | (Sullivan et al., 1996) |

Table 2: Selectivity Ratios of A-85380

| Receptor Subtype Ratio | Selectivity (Fold) |

| α7 / α4β2 | >188,000 |

| α1β1δγ / α4β2 | >188,000 |

| α3β4 / α4β2 | ~2450 |

Selectivity is calculated as the ratio of Ki values (Ki of less selective receptor / Ki of more selective receptor).

Experimental Protocols

The determination of binding affinity and functional activity of A-85380 relies on standardized experimental procedures. Below are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of A-85380 by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

1. Membrane Preparation:

-

Tissues (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a suitable radioligand (e.g., [3H]Cytisine for α4β2 nAChRs). The concentration is usually at or below the Kd of the radioligand.

-

A range of concentrations of the unlabeled competitor ligand (A-85380).

-

The prepared membrane homogenate.

-

-

Total binding is measured in the absence of any competitor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand known to bind to the same site (e.g., nicotine or epibatidine).

-

The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using a non-linear regression analysis to fit a sigmoidal dose-response curve.

-

The IC50 value (the concentration of A-85380 that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the functional activity of A-85380 as an agonist by recording the ion currents it evokes in cells expressing nAChRs.

1. Cell Preparation:

-

Cells stably or transiently expressing the nAChR subtype of interest (e.g., HEK293 cells) are cultured on glass coverslips.

2. Recording Setup:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2) and mounted on a micromanipulator.

3. Whole-Cell Configuration:

-

The micropipette is lowered onto a cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell.

4. Data Acquisition:

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

A-85380 is applied to the cell via a rapid perfusion system at various concentrations.

-

The resulting inward currents, carried by the influx of cations (Na+ and Ca2+) through the activated nAChR channels, are recorded using a patch-clamp amplifier.

5. Data Analysis:

-

The peak amplitude of the evoked current is measured for each concentration of A-85380.

-

The concentration-response data are plotted and fitted with the Hill equation to determine the EC50 (the concentration of A-85380 that produces 50% of the maximal response) and the Hill coefficient.

Mandatory Visualizations

A-85380 Binding Selectivity Profile

References

The α4β2 Nicotinic Acetylcholine Receptor Agonist A-85380: A Technical Guide to its Effects on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380 is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] This high affinity has made it a valuable pharmacological tool for investigating the physiological and pathological roles of α4β2 nAChRs.[1][3] These receptors are widely expressed in the central nervous system and are implicated in a variety of functions, including cognition, pain perception, and the neurobiology of addiction. A significant aspect of their function is the modulation of neurotransmitter release. This technical guide provides a comprehensive overview of the effects of A-85380 on the release of key neurotransmitters, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.

Core Mechanism of Action

A-85380 exerts its effects by binding to and activating presynaptic α4β2 nAChRs. This activation leads to the opening of the receptor's ion channel, causing an influx of cations, primarily Na+ and Ca2+. The resulting depolarization of the nerve terminal and direct calcium entry trigger the downstream cellular machinery responsible for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synapse.

Quantitative Data on Neurotransmitter Release

The following tables summarize the quantitative data on the effects of A-85380 and its closely related analog, 5-iodo-A-85380, on the release of various neurotransmitters.

| Neurotransmitter | Compound | Preparation | Brain Region | Potency (EC50) | Efficacy | Citation |

| Norepinephrine | A-85380 | Brain Slices | Hippocampus, Thalamus, Frontal Cortex | ~1 µM | Full Agonist | [1] |

| Dopamine | A-85380 | Brain Slices | Prefrontal Cortex, Striatum | Correlates with high-sensitivity α4β2 nAChRs | Partial to Full Agonist Activity | [4] |

| Glutamate | 5-iodo-A-85380 | Synaptosomes | Hippocampus | Not explicitly determined | Stimulates release | [5] |

| Aspartate | 5-iodo-A-85380 | Synaptosomes | Hippocampus | Not explicitly determined | Stimulates release | [5] |

| Serotonin | A-85380 | In vivo | Not specified | Not explicitly determined | Implied serotonergic involvement in antidepressant effects | [6] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling cascade initiated by A-85380 binding to α4β2 nAChRs, leading to neurotransmitter release, and the logical relationship between A-85380 and its neurochemical effects.

Caption: Signaling pathway of A-85380-induced neurotransmitter release.

Caption: Logical relationship of A-85380 and its neurochemical effects.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vivo Microdialysis for Measuring Neurotransmitter Release in Rats

This protocol is adapted from methodologies used to measure endogenous neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[7][8][9][10]

1. Surgical Implantation of Microdialysis Guide Cannula:

-

Animals: Adult male Sprague-Dawley rats (280-320 g).

-

Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.

-

Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Drill a small burr hole in the skull over the target brain region (e.g., prefrontal cortex, striatum).

-

Guide Cannula Implantation: Slowly lower a microdialysis guide cannula to the desired stereotaxic coordinates. Secure the cannula to the skull with dental cement.

-

Post-operative Care: Administer analgesics and allow the animal to recover for at least 48 hours before the experiment.

2. Microdialysis Experiment:

-

Habituation: Place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.

-

Probe Insertion: Gently insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition: NaCl 147 mM, KCl 2.7 mM, CaCl2 1.2 mM, MgCl2 0.85 mM) at a constant flow rate of 1-2 µL/min using a microinfusion pump.

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer A-85380 systemically (e.g., intraperitoneal or subcutaneous injection) or locally via reverse dialysis through the probe.

-

Post-treatment Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours following drug administration.

-

Sample Storage: Immediately freeze the collected dialysate samples at -80°C until analysis.

3. Analytical Chemistry (HPLC-ECD):

-

Quantification: Analyze the concentrations of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and their metabolites in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Chromatographic System: Utilize an HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector.

Caption: Experimental workflow for in vivo microdialysis.

In Vitro Superfusion of Synaptosomes for Measuring Neurotransmitter Release

This protocol is based on methods for studying presynaptic mechanisms of neurotransmitter release from isolated nerve terminals.[11][12]

1. Preparation of Synaptosomes:

-

Tissue Dissection: Euthanize a rat and rapidly dissect the brain region of interest (e.g., hippocampus, striatum) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Homogenization: Homogenize the tissue in the sucrose buffer using a Dounce homogenizer.

-

Centrifugation: Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.

-

Resuspension: Resuspend the synaptosomal pellet in a physiological buffer.

2. Neurotransmitter Loading:

-

Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine) or its precursor to allow for uptake into the nerve terminals.

3. Superfusion:

-

Apparatus: Place a layer of the loaded synaptosomes onto a filter in a superfusion chamber.

-

Perfusion: Continuously perfuse the synaptosomes with a physiological salt solution (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.5 mL/min) and maintain at 37°C.

-

Baseline Collection: Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes) to establish a stable baseline of spontaneous neurotransmitter release.

-

Stimulation: Induce neurotransmitter release by briefly switching the perfusion medium to one containing a depolarizing agent (e.g., high K+ concentration) or the nicotinic agonist A-85380 at various concentrations.

-

Post-Stimulation Collection: Continue collecting fractions after the stimulation period to monitor the return to baseline.

4. Measurement of Released Neurotransmitter:

-

Scintillation Counting: Quantify the amount of radiolabeled neurotransmitter in each collected fraction using liquid scintillation counting.

-

Data Analysis: Express the amount of neurotransmitter released as a percentage of the total amount present in the synaptosomes at the beginning of the collection period.

Caption: Experimental workflow for in vitro superfusion of synaptosomes.

Conclusion

A-85380 is a powerful tool for elucidating the role of α4β2 nicotinic acetylcholine receptors in modulating neurotransmitter release. Its selectivity allows for the targeted investigation of this specific nAChR subtype's contribution to the complex interplay of neurotransmission in the brain. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of neuropharmacology and drug development, facilitating further exploration of the therapeutic potential of targeting the α4β2 nAChR.

References

- 1. A‐85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A-85380 - Wikipedia [en.wikipedia.org]

- 3. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulation of dopamine release by nicotinic acetylcholine receptor ligands in rat brain slices correlates with the profile of high, but not low, sensitivity alpha4beta2 subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portalrecerca.uab.cat [portalrecerca.uab.cat]

In Vitro Characterization of A-85380: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a particular preference for the α4β2 subtype.[1][2] This high affinity and selectivity have established A-85380 as a critical pharmacological tool in the preclinical and clinical investigation of nAChRs.[3][4][5] Its utility extends to the study of various neuropathologies, including Alzheimer's and Parkinson's disease, as well as in pain and addiction research.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of A-85380, detailing its binding and functional properties, and the experimental protocols used for its evaluation.

Binding Affinity of A-85380 and its Analogs

A-85380 and its radiohalogenated analogs, such as 5-iodo-A-85380 and 6-[18F]fluoro-A-85380, exhibit high affinity for the α4β2 nAChR subtype.[6][7][8] These analogs have been instrumental as radioligands for in vitro and in vivo imaging studies.[6][8] The binding affinities, typically expressed as inhibition constant (Ki) or dissociation constant (Kd), are summarized below.

| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Kd (pM) | Reference |

| A-85380 | Human α4β2 | - | - | 0.05 ± 0.01 | - | [7] |

| A-85380 | Human α7 | - | - | 148 ± 13 | - | [7] |

| A-85380 | Muscle (α1β1δγ) | Torpedo electroplax | - | 314 ± 12 | - | [7] |

| 5-Iodo-A-85380 | Rat α4β2 | Rat Brain | 5-[125I]iodo-A-85380 | - | 10 | [8][9] |

| 5-Iodo-A-85380 | Human α4β2 | Human Brain | 5-[125I]iodo-A-85380 | - | 12 | [8][9] |

| 6-[18F]Fluoro-A-85380 | Human α4β2* | Human postmortem cortical tissue | 6-[18F]fluoro-A-85380 | - | 59 | [6][7] |

Note: The asterisk () indicates the possibility of other subunits in the receptor complex.*

Functional Activity of A-85380

In functional in vitro assays, A-85380 acts as a potent and full agonist at the α4β2 nAChR.[3][4] Its functional potency is often determined by measuring its ability to stimulate cation flux, neurotransmitter release, or elicit ionic currents in cells expressing specific nAChR subtypes. The half-maximal effective concentration (EC50) is a common measure of its functional potency.

| Assay Type | Receptor Subtype | System | Measured Effect | EC50 (µM) | Reference |

| Cation Efflux | Human α4β2 | - | Cation efflux | 0.7 ± 0.1 | [7] |

| Cation Efflux | Ganglionic | - | Cation efflux | 0.8 ± 0.09 | [7] |

| Electrophysiology | Human α7 | Xenopus oocytes | Ionic currents | 8.9 ± 1.9 | [7] |

| Neurotransmitter Release | - | - | Dopamine release | 0.003 ± 0.001 | [7] |

| Electrophysiology | High-sensitivity α4(2)β2(3) | Xenopus oocytes | Full Agonist | - | [8] |

| Electrophysiology | Low-sensitivity α4(3)β2(2) | Xenopus oocytes | Partial Agonist | - | [8] |

| Electrophysiology | α6-containing subtypes | Xenopus oocytes | Partial Agonist | - | [8] |

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.[4]

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.[4] The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[4]

-

The membrane pellet is washed and resuspended in fresh buffer.[4]

-

Protein concentration is determined using a standard method like the BCA assay.[4]

-

-

Binding Reaction:

-

In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (A-85380).[3]

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.[4]

-

Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

-

-

Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[4]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[4]

-

The radioactivity trapped on the filters is measured using a scintillation counter.[4]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition assays, the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]

-

Functional Assays: Dopamine Release from Synaptosomes

This assay measures the ability of a compound to stimulate the release of a neurotransmitter, providing a measure of its functional agonistic activity.

Detailed Methodology:

-

Synaptosome Preparation:

-

Loading with [3H]Dopamine:

-

Stimulation of Release:

-

The [3H]dopamine-loaded synaptosomes are then exposed to various concentrations of A-85380.

-

Activation of presynaptic nAChRs by A-85380 leads to depolarization and subsequent release of [3H]dopamine.[9]

-

-

Quantification:

-

The amount of [3H]dopamine released into the supernatant is quantified by liquid scintillation counting.

-

The EC50 value for A-85380-stimulated dopamine release is determined from the concentration-response curve.

-

Electrophysiology in Xenopus Oocytes

This technique allows for the direct measurement of ion channel function in a controlled environment.

Detailed Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

-

Complementary RNA (cRNA) encoding the specific nAChR subunits of interest (e.g., α4 and β2) are microinjected into the oocytes.[1][11]

-

The oocytes are then incubated for several days to allow for the expression and assembly of functional nAChR channels on the cell membrane.[11]

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

An oocyte expressing the nAChRs is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[11]

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

A-85380 at various concentrations is applied to the oocyte, and the resulting inward current, carried by cations flowing through the opened nAChR channels, is recorded.

-

-

Data Analysis:

-

The peak amplitude of the agonist-evoked current is measured for each concentration of A-85380.

-

A concentration-response curve is generated, and the EC50 value is calculated to determine the potency of A-85380.

-

The maximal current response can be compared to that of a full agonist like acetylcholine to determine the relative efficacy of A-85380.

-

Signaling Pathway

The activation of nAChRs by agonists like A-85380 initiates a cascade of events, primarily driven by the influx of cations.

Conclusion

The in vitro characterization of A-85380 has firmly established it as a highly selective and potent agonist of the α4β2 nAChR. The data gathered from radioligand binding assays, functional assays measuring neurotransmitter release and ion flux, and electrophysiological recordings consistently demonstrate its specific pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of A-85380 and the development of novel ligands targeting nicotinic acetylcholine receptors for therapeutic applications.

References

- 1. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A-85380 - Wikipedia [en.wikipedia.org]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. A‐85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro characterization of 6-[18F]fluoro-A-85380, a high-affinity ligand for alpha4beta2* nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of nicotinic agonist-induced [(3)H]dopamine release from synaptosomes prepared from four mouse brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

A-85380: A Technical Guide to its Role in Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380, chemically known as 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool in both preclinical and clinical research to explore the role of α4β2 nAChRs in various physiological and pathological processes, including cognitive function.[1][2] This technical guide provides a comprehensive overview of A-85380, focusing on its pharmacological properties, its impact on cognitive domains, and the detailed experimental methodologies used in its evaluation.

Core Pharmacology of A-85380

A-85380's primary mechanism of action is the activation of α4β2 nAChRs, which are ligand-gated ion channels permeable to cations, including Na+ and Ca2+. This activation leads to neuronal depolarization and the modulation of neurotransmitter release.

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of A-85380 and its analogs for various nAChR subtypes. This data highlights the compound's selectivity for the α4β2 receptor.

Table 1: Binding Affinities (Ki) of A-85380 and its Analogs for nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | Species/Tissue | Reference |

| A-85380 | α4β2 | 0.017 - 1 | Human/Rat Brain | [3] |

| α7 | >1000 | Human/Rat Brain | [1] | |

| α1β1δγ (muscle) | >1000 | Human/Rat | [1] | |

| 5-Iodo-A-85380 | α4β2 | 0.010 - 0.012 | Rat/Human Brain | [4] |

| α3β4 | ~10 | Rat Adrenal Gland | [4] | |

| α7 | ~600 | Rat Brain | [4] | |

| Muscle-type | ~1900 | Rat | [4] |

Table 2: Functional Potency (EC50) of A-85380 in In Vitro Assays

| Assay Type | nAChR Subtype | EC50 (nM) | Effect | Reference |

| Cation Flux (Rb+ efflux) | α4β2 | ~10 - 100 | Full Agonist | [1][2] |

| Dopamine Release | α4β2 | ~100 - 1000 | Agonist | [5] |

Role in Cognitive Function: Preclinical and Clinical Evidence

A-85380 and its analogs have been investigated for their potential to enhance cognitive function in various preclinical models. Furthermore, radiolabeled versions of A-85380 have been instrumental in clinical imaging studies to understand the role of α4β2 nAChRs in neurodegenerative diseases like Alzheimer's disease.

Preclinical Studies

-

Animal Models of Learning and Memory: While specific quantitative data on A-85380's effects in cognitive tasks from the provided search results is limited, its agonism at α4β2 nAChRs suggests a potential for cognitive enhancement. Nicotinic agonists, in general, have been shown to improve performance in tasks such as the Morris water maze and novel object recognition test.

Clinical Imaging Studies

Radiolabeled A-85380, such as [¹⁸F]2-fluoro-A-85380 (2-FA) and [¹²³I]5-iodo-A-85380 (5-IA), are used as tracers in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, respectively.[3] These studies have revealed:

-

Marked decreases in α4β2 nAChR density in patients with Parkinson's and Alzheimer's disease.[1]

-

In some studies of early Alzheimer's disease, no significant loss of α4β2 nAChRs was observed despite cognitive impairment, suggesting that receptor loss may occur in later stages of the disease.[6]

-

Correlations have been observed between reduced α4β2 nAChR availability and the severity of cognitive impairment in Alzheimer's disease.[7][8]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of A-85380.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (like A-85380) to its receptor.

-

Objective: To determine the Ki of A-85380 for nAChR subtypes.

-

Materials:

-

Cell membranes expressing the nAChR subtype of interest.

-

Radiolabeled ligand with known affinity for the receptor (e.g., [³H]epibatidine).

-

Unlabeled A-85380 at various concentrations.

-

Assay buffer, glass fiber filters, and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled A-85380.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of A-85380 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of the brain of a freely moving animal.

-

Objective: To measure A-85380-induced changes in acetylcholine release in specific brain regions.

-

Materials:

-

Microdialysis probes.

-

A stereotaxic apparatus for probe implantation.

-

A perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

An analytical method for acetylcholine detection (e.g., HPLC with electrochemical detection).

-

-

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized animal.

-

After a recovery period, perfuse the probe with aCSF at a slow, constant rate.

-

Collect the dialysate, which contains extracellular fluid from the surrounding tissue, in timed fractions.

-

Administer A-85380 systemically or locally through the probe.

-

Analyze the collected dialysate samples for acetylcholine concentration using a sensitive analytical method.

-

Compare acetylcholine levels before and after A-85380 administration.

-

Morris Water Maze

This is a behavioral test to assess spatial learning and memory in rodents.

-

Objective: To evaluate the effect of A-85380 on spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using distal cues in the room. This is typically conducted over several days with multiple trials per day.

-

Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.

-

A-85380 or vehicle is administered before the acquisition trials or the probe trial to assess its effect on learning or memory retrieval, respectively.

-

Novel Object Recognition Test

This test assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.

-

Objective: To evaluate the effect of A-85380 on recognition memory.

-

Apparatus: An open-field arena and a set of distinct objects.

-

Procedure:

-

Habituation Phase: The animal is allowed to explore the empty arena to acclimate.

-

Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.

-

A-85380 or vehicle is administered before the training or test phase to assess its impact on memory formation or retrieval. A higher discrimination index (more time with the novel object) indicates better recognition memory.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by A-85380 and a typical experimental workflow for its evaluation.

Signaling Pathways

Activation of α4β2 nAChRs by A-85380 initiates several downstream signaling cascades that are believed to underlie its effects on cognitive function.

Caption: A-85380 activates α4β2 nAChRs, leading to downstream signaling.

Experimental Workflow for Preclinical Cognitive Assessment

The following diagram outlines a typical workflow for assessing the cognitive-enhancing effects of A-85380 in a preclinical setting.

Caption: A typical preclinical workflow for evaluating A-85380's cognitive effects.

Conclusion

A-85380 is an invaluable tool for dissecting the role of α4β2 nAChRs in cognitive processes. Its high selectivity and potency, combined with a wealth of data from in vitro and in vivo studies, provide a strong foundation for its use in basic research and as a scaffold for the development of novel therapeutics for cognitive disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for researchers and drug development professionals seeking to build upon the existing knowledge of this important pharmacological agent. Further research is warranted to fully elucidate the therapeutic potential of A-85380 and similar α4β2 nAChR agonists in treating cognitive decline associated with various neurological and psychiatric conditions.

References

- 1. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A‐85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Molecular Imaging of Neuronal Nicotinic Acetylcholine Receptors in the Human Brain with A-85380 Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship between nicotinic receptors and cognitive function in early Alzheimer's disease: a 2-[18F]fluoro-A-85380 PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cerebral nicotinic acetylcholine receptors (nAChRs) in patients with Alzheimer’s disease (AD) assessed with 2-F18-A85380 (2-FA) PET – Correlations to dementia severity | Journal of Nuclear Medicine [jnm.snmjournals.org]

Methodological & Application

Application Notes and Protocols for A-85380 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380 is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This selectivity makes it a valuable pharmacological tool for investigating the role of α4β2 nAChRs in various physiological and pathological processes in preclinical in vivo models.[1] A-85380 has demonstrated efficacy in models of pain, including acute, persistent, and neuropathic pain, with its analgesic effects mediated by the α4β2 nAChR.[1] The site of action for its antinociceptive effects can be both central and peripheral, depending on the pain modality.[1]

These application notes provide a comprehensive overview of the use of A-85380 and its iodinated analog, 5-iodo-A-85380 (5IA), in mice, with a focus on dosage, administration, and experimental protocols for pain and behavioral studies.

Data Presentation: A-85380 and 5-iodo-A-85380 Dosage in Mice

The following tables summarize the effective doses of A-85380 and its analog 5-iodo-A-85380 in various in vivo mouse models. The primary route of administration in these studies is subcutaneous (s.c.).

Table 1: 5-iodo-A-85380 Dosage for Antinociception in Mice

| Mouse Model | Administration Route | Effective Dose (mg/kg) | Observed Effect | Reference |

| Formalin Test | Subcutaneous (s.c.) | 0.1 - 0.5 | Significant attenuation of paw licking | [2] |

| Hot Plate Test | Subcutaneous (s.c.) | 0.001 - 0.5 | No significant antinociceptive effect | [2] |

| Tail-Flick Test | Subcutaneous (s.c.) | 0.001 - 0.5 | No significant antinociceptive effect | [2] |

Table 2: 5-iodo-A-85380 Dosage for Behavioral and Physiological Effects in Mice

| Assay | Administration Route | Effective Dose (mg/kg) | Observed Effect | Reference |

| Hypothermia | Subcutaneous (s.c.) | 0.1 - 0.5 | Significant decrease in body temperature | [2] |

| Locomotor Activity | Subcutaneous (s.c.) | 0.1 - 1.0 | Dose-dependent suppression of locomotion | [3] |

| Conditioned Place Preference | Subcutaneous (s.c.) | 0.05 - 0.1 | Inducement of conditioned place preference |

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects of 5-iodo-A-85380 in the Mouse Formalin Test

This protocol details the methodology to assess the analgesic properties of 5-iodo-A-85380 in a model of tonic, inflammatory pain.

Materials:

-

5-iodo-A-85380

-

Sterile saline (0.9% NaCl)